Home > Products > Screening Compounds P58405 > 5,6-Orthoquinone Primaquine
5,6-Orthoquinone Primaquine - 1660108-75-7

5,6-Orthoquinone Primaquine

Catalog Number: EVT-1487783
CAS Number: 1660108-75-7
Molecular Formula: C₁₄H₁₇N₃O₂
Molecular Weight: 259.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Orthoquinone primaquine is a significant metabolite of the antimalarial drug primaquine, which is primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is formed through the metabolic oxidation of primaquine and is recognized for its role in generating reactive oxygen species, which can lead to oxidative damage in erythrocytes and contribute to the drug's hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase deficiency. The understanding of 5,6-orthoquinone primaquine is crucial for assessing the safety and efficacy of primaquine therapy in susceptible populations .

Source and Classification

5,6-Orthoquinone primaquine is classified as an aminoquinoline derivative. It is synthesized from primaquine through enzymatic oxidation processes, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This classification places it within a group of compounds that exhibit antimalarial properties while also posing risks of hemolytic reactions due to its oxidative stress-inducing capabilities .

Synthesis Analysis

Methods

The synthesis of 5,6-orthoquinone primaquine typically involves the oxidation of primaquine using various oxidizing agents or through enzymatic pathways. One common method involves incubating primaquine with human red blood cells, where it undergoes oxidation to form the orthoquinone structure.

Technical Details

  • Oxidation Reaction: The primary reaction involves the loss of electrons from primaquine, leading to the formation of reactive intermediates that rearrange into 5,6-orthoquinone primaquine.
  • Enzymatic Pathway: Cytochrome P450 enzymes facilitate this transformation by introducing oxygen into the molecular structure of primaquine, enhancing its reactivity.

The stability and reactivity of 5,6-orthoquinone primaquine make it a key focus in pharmacokinetic studies aimed at understanding its role as a toxic metabolite .

Molecular Structure Analysis

Structure

The molecular formula for 5,6-orthoquinone primaquine is C₁₁H₁₄N₂O₂. Its structure features a quinone moiety that contributes to its chemical reactivity.

Data

  • Molecular Weight: Approximately 202.25 g/mol.
  • Key Functional Groups: The compound contains a quinone group (C=O), which is responsible for its oxidative properties.

Spectroscopic techniques such as mass spectrometry have been utilized to elucidate the fragmentation patterns and confirm the identity of 5,6-orthoquinone primaquine .

Chemical Reactions Analysis

Reactions

5,6-Orthoquinone primaquine participates in several chemical reactions:

  1. Redox Cycling: It can undergo redox reactions that lead to the generation of reactive oxygen species.
  2. Nucleophilic Attack: The electrophilic nature of the quinone allows it to react with nucleophiles such as thiols and amines, potentially leading to protein modification and cellular damage.

Technical Details

The reactivity of 5,6-orthoquinone primaquine has been linked to its ability to induce methemoglobinemia and hemolysis in susceptible individuals. Understanding these reactions is critical for assessing the risks associated with primaquine therapy .

Mechanism of Action

Process

The mechanism by which 5,6-orthoquinone primaquine exerts its effects involves:

  1. Oxidative Stress Induction: Upon entering erythrocytes, 5,6-orthoquinone primaquine can undergo redox cycling, generating reactive oxygen species that damage cellular components.
  2. Hemolytic Activity: The oxidative damage leads to hemolysis in erythrocytes, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency.

Data

Research indicates that the formation of reactive oxygen species from this metabolite correlates with increased toxicity observed in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow-orange solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and oxygen; should be stored under inert conditions.
  • Reactivity: Highly reactive due to the presence of the orthoquinone functional group.

These properties influence both its pharmacological activity and potential toxic effects .

Applications

Scientific Uses

5,6-Orthoquinone primaquine serves several important functions in scientific research:

  1. Pharmacokinetic Studies: It is used as a marker for studying the metabolism of primaquine and understanding individual variability in drug response.
  2. Toxicology Research: Investigations into its role as a toxic metabolite help elucidate mechanisms underlying drug-induced hemolytic anemia.
  3. Drug Development: Insights gained from studying this compound can inform safer drug design and therapeutic strategies for malaria treatment.
Chemical Identity and Structural Characterization of 5,6-Orthoquinone Primaquine

Molecular Structure and Isomeric Forms

5,6-Orthoquinone primaquine (5,6-PQ; systematic IUPAC name: 8-((5-aminopentan-2-yl)amino)quinoline-5,6-dione) represents a critical oxidative metabolite of the antimalarial drug primaquine. Its core structure features a quinoline backbone modified at positions 5 and 6 to form an ortho-quinone system – a conjugated diketone that confers distinctive electrochemical properties [2] [4]. This redox-active quinone moiety differentiates it structurally from the parent primaquine, which contains a monomethoxy-substituted quinoline ring [5] [7].

The molecular architecture reveals three key domains: (1) the electron-deficient quinone ring system, (2) the aminoalkyl side chain terminating in a primary amine, and (3) the linking secondary amine. Crystallographic analysis of its dihydrobromide salt confirms the ortho-quinone configuration with bond lengths characteristic of quinoid systems (C5=O: ~1.22 Å; C6=O: ~1.23 Å; C5-C6 bond: ~1.54 Å) [5]. This configuration enables redox cycling behavior critical to its proposed mechanisms of action.

Regarding isomeric forms, 5,6-PQ exhibits tautomerism but exists predominantly as the diketone rather than hydroxyketone forms under physiological conditions. More significantly, it serves as the stable endpoint of a metabolic cascade beginning with the unstable 5-hydroxyprimaquine (5-OH-PQ), which undergoes rapid oxidation to a quinone-imine intermediate before converting to 5,6-PQ [2] [4]. This quinone-imine represents a transient but chemically reactive isomeric form implicated in redox cycling and reactive oxygen species (ROS) generation.

Stereochemically, 5,6-PQ lacks chiral centers despite primaquine itself existing as enantiomers. Incubation studies with individual primaquine enantiomers demonstrate no stereoselectivity in 5,6-PQ formation, confirming its achiral nature [2] [4].

Table 1: Fundamental Chemical Identity of 5,6-Orthoquinone Primaquine

PropertyValue/DescriptorReference Source
Systematic IUPAC Name8-((5-aminopentan-2-yl)amino)quinoline-5,6-dione [5] [7]
Molecular Formula (Free base)C₁₄H₁₇N₃O₂ [1] [5]
Molecular Formula (Dihydrobromide salt)C₁₄H₁₇N₃O₂·2HBr [5] [7]
Molecular Weight (Free base)259.31 g/mol [5]
Molecular Weight (Dihydrobromide)421.12 g/mol [5] [7]
CAS Registry Number (Free base)1660108-75-7 [5] [7]
CAS Registry Number (Dihydrobromide)Not specified in sources
SMILES Notation (Free base)CC(NC1=CC(C(C2=C1N=CC=C2)=O)=O)CCCN [5] [7]
InChI Key (Free base)MYYIAHXIVFADCU-UHFFFAOYSA-N [1]

Physicochemical Properties: Stability, Solubility, and Reactivity

Stability Profile:5,6-PQ exhibits marked instability under various environmental conditions. In biological matrices, it demonstrates temperature-dependent degradation: at room temperature, significant decomposition occurs within 24 hours, while at -80°C, it remains stable for approximately 7 days in plasma and urine matrices [8]. The compound is highly photosensitive, necessitating light-protected handling during analytical procedures [8]. Its precursor, 5-hydroxyprimaquine, undergoes rapid autoxidation to 5,6-PQ under aerobic conditions – a process accelerated at alkaline pH [2] [4]. This inherent instability initially hampered direct detection in biological systems until advanced stabilization and analytical methods were developed.

Solubility Characteristics:The dihydrobromide salt form significantly enhances aqueous solubility compared to the free base, making it preferable for analytical reference standards [5] [7]. Experimental data indicate moderate solubility in polar organic solvents (methanol, acetonitrile), but limited solubility in apolar solvents [8]. In aqueous solutions, solubility is pH-dependent due to ionization of the terminal primary amine (pKa ~10.5) and the quinone carbonyls, with optimal solubility observed below pH 3.0.

Reactivity Patterns:The ortho-quinone moiety confers distinctive electrochemical behavior characterized by reversible reduction to the semiquinone radical and subsequently to the hydroquinone. This redox cycling capacity underlies its proposed mechanisms of action and toxicity:

  • Redox Cycling: In biological systems, enzymatic reduction (e.g., NADPH-cytochrome P450 reductase) generates semiquinone radicals that react with molecular oxygen, producing superoxide anion radicals (O₂•⁻) and regenerating the quinone [2] [4].
  • Nucleophile Adduction: The electron-deficient quinone readily undergoes Michael addition with biological thiols, particularly glutathione (GSH), forming covalent adducts detectable in vitro [2].
  • Hydrolytic Susceptibility: The carbonyl groups exhibit susceptibility to nucleophilic attack by water, leading to hydrolytic ring opening under extreme conditions, though this is minimal at physiological pH [4].

Table 2: Stability and Reactivity Profile of 5,6-Orthoquinone Primaquine

PropertyCharacteristicsBiological Significance
Thermal StabilityStable ≤7 days at -80°C; significant degradation at 25°C/37°C within 24hRequires ultra-low temp storage for bioanalysis [8]
Photolytic SensitivityDecomposition under UV/visible light; necessitates amber glasswareImpacts handling protocols in analytical chemistry [8]
pH StabilityStable at acidic pH (2-6); decomposition accelerates above pH 7Affects urinary excretion profile [3] [8]
Redox Cycling CapacityReduction potential (E°) supports facile electron transfer in biological systemsGenerates ROS in erythrocytes [2] [4]
Nucleophile ReactivityForms covalent adducts with thiols (e.g., glutathione) via Michael additionPotential detoxification pathway; may cause thiol depletion [2]
Aqueous Half-lifeApproximately 2.5-3 hours in plasma at 37°C (extrapolated)Limits detection windows in pharmacokinetic studies [8]

Analytical Characterization:Modern quantification relies primarily on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Optimal chromatographic separation employs C18 stationary phases with acidic mobile phases (0.1% formic acid), yielding retention times of ~0.8 minutes [8]. Mass detection utilizes positive electrospray ionization with characteristic transitions: m/z 260.20 → 147.13 for 5,6-PQ and m/z 260.26 → 187.82 for primaquine [8]. The limit of quantification (LOQ) in biological matrices is typically 25 ng/mL, with linear dynamic ranges extending to 1500 ng/mL [8]. Matrix effects in plasma range from 87-116%, necessitating isotope-corrected standardization for accurate pharmacokinetic assessments [8].

Synthesis Pathways and Derivatives

Biosynthetic Pathways:5,6-PQ forms predominantly via oxidative metabolism of primaquine through two converging pathways:

  • Hepatic CYP2D6-Mediated Route: Cytochrome P450 2D6 catalyzes aromatic hydroxylation at the 5-position, generating 5-hydroxyprimaquine (5-OH-PQ). This unstable intermediate undergoes spontaneous oxidation first to the quinone-imine and subsequently to 5,6-PQ [3] [4]. This pathway dominates in hepatic tissues and correlates with antimalarial efficacy against hypnozoites.
  • Erythrocyte-Mediated Non-Enzymatic Formation: Human red blood cells generate 5,6-PQ through direct oxidation independent of CYP enzymes. Incubation studies demonstrate that primaquine exposure to hemoglobin or intact erythrocytes produces substantial 5,6-PQ via ROS-mediated oxidation [2] [4]. This pathway operates without 5-OH-PQ accumulation, suggesting alternative reaction mechanisms potentially involving hemoglobin-iron catalysis.

Chemical Synthesis:The synthetic route to 5,6-orthoquinone primaquine dihydrobromide involves:

  • Direct Oxidation of Primaquine: Chemical oxidants (e.g., silver oxide or ceric ammonium nitrate) selectively oxidize the 5,6-position of protected primaquine derivatives.
  • Salt Formation: The free base reacts with hydrobromic acid to crystallize as the dihydrobromide salt, enhancing stability and solubility [5] [7].
  • Purification: Final purification employs recrystallization or preparative HPLC, yielding >95% purity as confirmed by HPLC-UV and LC-MS [5] [7]. Synthetic 5,6-PQ co-elutes identically with metabolites formed in vitro in human liver microsomes and erythrocyte incubations, confirming structural authenticity [2] [4].

Key Derivatives:

  • Dihydrobromide Salt (C₁₄H₁₉Br₂N₃O₂): The predominant form for commercial reference standards. The salt formation protonates both the terminal primary amine and the quinoline nitrogen, significantly enhancing aqueous solubility (approximately 5-fold increase compared to free base) while improving crystallinity for storage stability [5] [7].
  • Deuterated Analogue (5,6-Orthoquinone Primaquine-d₆): Incorporates six deuterium atoms within the quinoline ring, serving as an internal standard for mass spectrometry-based quantification. This isotopologue exhibits identical chromatographic behavior but distinct mass transitions (m/z 266.25 → 152.15), enabling precise quantification in complex biological matrices without matrix-effect interference [6].
  • Metal Complexes: The quinone moiety demonstrates chelation capacity for transition metals (Fe²⁺/Fe³⁺, Cu²⁺), forming complexes that may influence its redox behavior in biological systems. These complexes remain research tools rather than therapeutic agents [2].

Table 3: Synthesis Methods and Derivatives of 5,6-Orthoquinone Primaquine

Synthesis ApproachKey FeaturesYield/PurityApplications
Enzymatic (CYP2D6)Liver microsomes + NADPH; forms via 5-hydroxyprimaquine intermediateLow yield; complex matrixMetabolic pathway studies [4]
Erythrocyte Non-enzymaticIncubation with hemoglobin or intact RBCs; ROS-mediated oxidationVariable; depends on O₂ tensionHaemotoxicity mechanism studies [2] [4]
Chemical OxidationAg₂O or CAN oxidants on protected PQ; HBr salt formation>95% purity after crystallization [5] [7]Reference standard production
Dihydrobromide SaltCrystalline solid; enhanced aqueous solubility; storage at -20°C>95% (HPLC) [5] [7]Analytical standards; research reagents
Deuterated (d₆) DerivativeIsotope-labeled internal standard; synthesized using deuterated precursors>98% isotopic purity [6]LC-MS/MS quantification [6] [8]

Properties

CAS Number

1660108-75-7

Product Name

5,6-Orthoquinone Primaquine

Molecular Formula

C₁₄H₁₇N₃O₂

Molecular Weight

259.3

Synonyms

8-((5-Aminopentan-2-yl)quinoline-5,6-dione; 8-[(4-amino-1-methylbutyl)amino]-5,6-Quinolinedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.